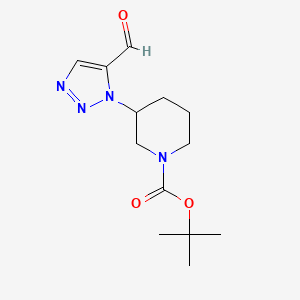
3-(5-formyl-1H-1,2,3-triazol-1-yl)pipéridine-1-carboxylate de tert-butyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-(5-formyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C13H20N4O3 It is characterized by the presence of a piperidine ring, a triazole ring, and a formyl group
Applications De Recherche Scientifique
tert-Butyl 3-(5-formyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(5-formyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate typically involves multi-step organic reactions
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 3-(5-formyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions typically involve the use of strong nucleophiles and appropriate solvents.
Major Products
Oxidation: Formation of tert-Butyl 3-(5-carboxyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate.
Reduction: Formation of tert-Butyl 3-(5-hydroxymethyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-(5-formyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can form coordination complexes with metal ions, influencing various biochemical pathways. The formyl group can also participate in covalent bonding with nucleophilic sites in biological molecules, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 3-(4-bromophenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 3-(5-formyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate is unique due to the presence of both a triazole ring and a formyl group, which confer distinct chemical reactivity and potential biological activity. This combination is not commonly found in similar compounds, making it a valuable target for research and development.
Propriétés
IUPAC Name |
tert-butyl 3-(5-formyltriazol-1-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)16-6-4-5-10(8-16)17-11(9-18)7-14-15-17/h7,9-10H,4-6,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLXASBAYRZTNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N2C(=CN=N2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-[(2R,4R)-2-(aminomethyl)-4-methoxypyrrolidin-1-yl]pyrimidin-4-amine dihydrochloride](/img/structure/B2385736.png)
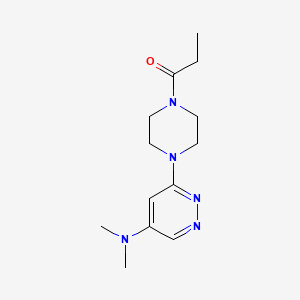
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2385739.png)
![N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2385740.png)
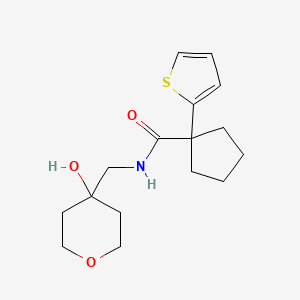
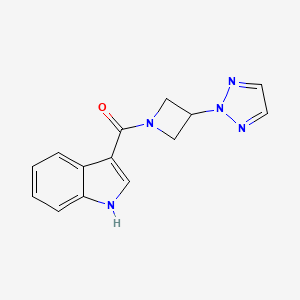
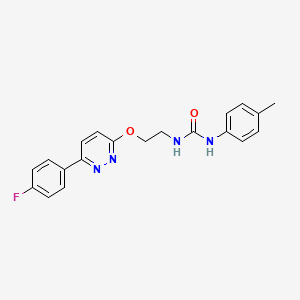
![bis{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl} ether](/img/structure/B2385747.png)
![(Z)-methyl 2-(4-methoxy-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2385749.png)

![3-[1-(3-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2385753.png)
![(E)-{[4-(2-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine](/img/structure/B2385754.png)
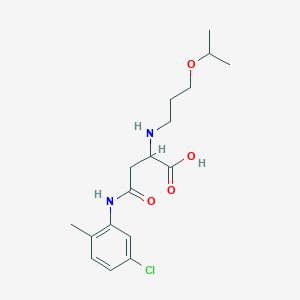
![Ethyl 4-oxo-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)butanoate](/img/structure/B2385759.png)
